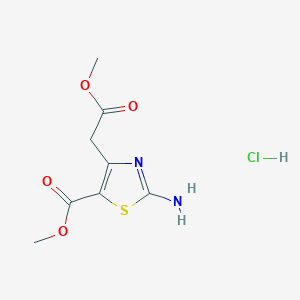
5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride
Vue d'ensemble
Description
5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride is a chemical compound with the molecular formula C11H10ClNO2 . It has a molecular weight of 223.66 .
Synthesis Analysis
The synthesis of 5-oxo-1-phenylpyrrolidine-3-carbonyl chloride and its derivatives has been reported in several studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 5-oxo-1-phenylpyrrolidine-3-carbonyl chloride has been characterized using various spectroscopic techniques, including single-crystal X-ray diffraction, FT-IR, ¹HNMR, ¹³CNMR, and UV-Visible spectroscopy .Applications De Recherche Scientifique
Application in the Synthesis of Pyrimidines
- Scientific Field : Organic Chemistry
- Summary of the Application : “5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride” is used in the synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides . This compound is transformed into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, which are then amidated with a series of aliphatic amines to afford the corresponding carboxamides .
- Methods of Application : The synthesis comprises a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of 12 aliphatic amines .
- Results or Outcomes : The corresponding carboxamides were obtained in good overall yields and in 80–100% purity .
Application in the Synthesis of Pyrimidine Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound is used in the synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides . These derivatives are of interest due to their potential biological activities .
- Methods of Application : The synthesis involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines .
- Results or Outcomes : The corresponding carboxamides were obtained in good overall yields and in 80–100% purity .
Application in the Synthesis of Bioactive Compounds
- Scientific Field : Drug Discovery
- Summary of the Application : The pyrrolidine ring, which is a part of “5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride”, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
- Methods of Application : The pyrrolidine ring is used as a scaffold to generate structural diversity in the design of new drug candidates .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Application in the Synthesis of Naphthoquinone Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : “5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride” interacts with 2,3-dichloro-1,4-naphthoquinone to form N′-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1-phenyl-5-oxopyrrolidine-3-carbohydrazides .
- Methods of Application : The interaction involves the reaction of 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with 2,3-dichloro-1,4-naphthoquinone .
- Results or Outcomes : The resulting compounds were characterized using 1H, 13C NMR, IR and mass spectra .
Application in the Synthesis of Imidazo[1,2-a]pyridine Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound is used in the synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives . These derivatives are of interest due to their potential biological activities .
- Methods of Application : The synthesis involves a series of transformations and reactions, including the interaction of 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with various reagents .
- Results or Outcomes : The resulting compounds exhibited improved activity compared to doxorubicin, with IC50 values of 49.11, 48.01, 49.78 and 49.27 .
Application in the Synthesis of Thiazolidinone Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : “5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride” is used in the synthesis of (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile derivatives . These derivatives are of interest due to their potential biological activities .
- Methods of Application : The synthesis involves a series of transformations and reactions, including the interaction of 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with various reagents .
- Results or Outcomes : The resulting compounds exhibited improved activity compared to doxorubicin, with IC50 values of 49.11, 48.01, 49.78 and 49.27 .
Propriétés
IUPAC Name |
5-oxo-1-phenylpyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAZZCRPLFGGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386679.png)
![Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine](/img/structure/B1386680.png)
![(1-Ethyl-pyrrolidin-2-ylmethyl)-(7-methoxy-benzo-[1,3]dioxol-5-ylmethyl)-pyridin-2-ylmethyl-amine](/img/structure/B1386681.png)


![3-Ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1386687.png)
![Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide](/img/structure/B1386691.png)






![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1386702.png)